molecular formula C17H14F3N5O2 B2572037 N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide CAS No. 2034548-40-6

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide

Cat. No.: B2572037
CAS No.: 2034548-40-6
M. Wt: 377.327
InChI Key: GCKBKNMWHVEUKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-(Pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide is a benzamide derivative characterized by a pyrazine-pyrazole heterocyclic system linked via an ethyl group to a benzamide core substituted with a trifluoromethoxy group at the 2-position. Benzamide derivatives are widely explored in medicinal chemistry due to their versatility in targeting receptors such as sigma receptors, kinases, and G-protein-coupled receptors. The trifluoromethoxy group enhances metabolic stability and lipophilicity, while the pyrazine-pyrazole moiety may contribute to π-π stacking or hydrogen-bonding interactions with biological targets.

Properties

IUPAC Name

N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]-2-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N5O2/c18-17(19,20)27-15-4-2-1-3-12(15)16(26)23-8-10-25-9-5-13(24-25)14-11-21-6-7-22-14/h1-7,9,11H,8,10H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKBKNMWHVEUKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Attachment of the Pyrazine Ring: The pyrazine ring is introduced through a nucleophilic substitution reaction, where a halogenated pyrazine reacts with the pyrazole derivative.

    Linking the Ethyl Chain: The ethyl chain is attached using an alkylation reaction, typically involving an alkyl halide and a base.

    Formation of the Benzamide Moiety: The final step involves the reaction of the intermediate with 2-(trifluoromethoxy)benzoic acid or its derivative under amide coupling conditions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups into the benzamide moiety.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing pyrazole and pyrazine moieties exhibit promising anticancer properties. Specifically, N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide has been studied for its ability to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibitors of PARP have shown efficacy in treating cancers with BRCA mutations, making this compound a candidate for further development as a targeted therapy against specific cancer types .

Kinase Inhibition

The compound has also been investigated for its potential as a kinase inhibitor. Kinases play crucial roles in various cellular processes, including signal transduction and cell division. Studies have demonstrated that modifications in the structure of similar compounds can lead to selective inhibition of kinases associated with cancer progression . The introduction of trifluoromethoxy groups may enhance the binding affinity and selectivity for specific kinase targets, thereby improving therapeutic outcomes.

Antimicrobial Properties

Emerging studies suggest that pyrazole derivatives possess antimicrobial activity. The presence of the pyrazinyl and trifluoromethoxy groups may contribute to the compound's ability to disrupt microbial cell function, making it a candidate for developing new antimicrobial agents .

Neuropharmacological Effects

Compounds with similar structural motifs have been linked to neuropharmacological activities, including anxiolytic and antidepressant effects. The interaction of such compounds with neurotransmitter systems could provide insights into their potential use in treating mood disorders .

Case Study 1: PARP Inhibitors

In a study focusing on the design of PARP inhibitors, compounds similar to this compound were synthesized and tested for their ability to inhibit PARP activity in BRCA-mutant cancer cells. The results indicated that these compounds could effectively reduce cell viability, suggesting their potential as therapeutic agents .

Case Study 2: Kinase Selectivity

Another investigation evaluated the selectivity of pyrazole-based compounds against various kinases implicated in cancer pathways. The study found that modifications leading to increased hydrophobic interactions enhanced selectivity for certain kinases, indicating that this compound might be optimized for targeted kinase inhibition .

Mechanism of Action

The mechanism of action of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyrazine rings can engage in hydrogen bonding and π-π stacking interactions, while the trifluoromethoxy group can influence the compound’s lipophilicity and electronic properties. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Structural and Pharmacological Comparison of Benzamide Derivatives
Compound Name Key Structural Features Target/Receptor Binding Affinity (Kd) Therapeutic Application Reference
N-(2-(3-(Pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide Pyrazine-pyrazole ethyl, 2-trifluoromethoxy Hypothesized: Sigma receptors N/A (Not reported) Potential oncology/imaging -
[125I]PIMBA (N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide) Piperidinyl ethyl, 3-iodo-4-methoxy Sigma-1 5.80 nM (Sigma-1) Prostate cancer imaging/therapy
Example 284 (EP 3 532 474 B1) Chloro, trifluoropropoxy, triazolo-pyridine Unspecified kinase or receptor N/A Oncology (implied by patent context)
N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide tert-Butyl, trifluoromethyl, pyridinyl Unreported N/A Preclinical investigation

Key Findings and Analysis

Substituent Effects on Receptor Binding: The trifluoromethoxy group in the target compound differs from the 4-methoxy group in [125I]PIMBA. The electron-withdrawing nature of trifluoromethoxy may reduce metabolic oxidation compared to methoxy, enhancing stability . Piperidine-based ligands like [125I]PIMBA exhibit high sigma-1 affinity (Kd = 5.80 nM), suggesting that heterocyclic substituents critically influence binding .

Therapeutic Potential: Radioiodinated benzamides (e.g., [125I]PIMBA) demonstrate rapid tumor uptake in prostate cancer xenografts, highlighting benzamides' utility in diagnostic imaging . The target compound’s trifluoromethoxy group may improve tumor retention due to increased lipophilicity. Patent examples (e.g., EP 3 532 474 B1) emphasize triazolo-pyridine and trifluoropropoxy substituents for kinase inhibition, suggesting that the target compound’s pyrazine-pyrazole system could similarly target enzymatic pathways .

The target compound’s trifluoromethoxy group may offer a balance between stability and bioavailability .

Biological Activity

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of anti-tubercular properties. This article provides an in-depth analysis of the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Pyrazine ring
  • Pyrazole ring
  • Benzamide moiety

The molecular formula is C16H15F3N5OC_{16}H_{15}F_3N_5O, and its IUPAC name is N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]benzamide. The trifluoromethoxy group enhances its biological activity by modifying its interaction with target enzymes.

Target Enzymes

The primary target of this compound is the mycobacterial cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of Mycobacterium tuberculosis (M. tuberculosis).

Mode of Action

The compound inhibits cytochrome P450 enzymes by binding to their active sites, disrupting the normal metabolic processes within the bacteria. This inhibition leads to the death of M. tuberculosis, demonstrating its potential as an anti-tubercular agent.

Anti-Tubercular Activity

Research has shown that this compound exhibits significant anti-tubercular activity. Studies indicate that it effectively reduces the viability of M. tuberculosis with a 50% inhibitory concentration (IC50) in the low micromolar range, suggesting potent efficacy against this pathogen .

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxicity of this compound on human cell lines, such as HEK-293 cells. The results indicated low toxicity, which is promising for its therapeutic application .

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing various pyrazole derivatives, including our compound, demonstrated their potential as anti-tubercular agents. The most active compounds showed IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis H37Ra, with IC90 values indicating effective bacterial growth inhibition .

Case Study 2: Structural Activity Relationship (SAR)

Further investigations into the structure-activity relationship revealed that modifications to the pyrazole and benzamide components significantly impacted biological activity. Compounds with enhanced lipophilicity and specific functional groups exhibited improved interactions with target enzymes .

Data Tables

CompoundIC50 (μM)IC90 (μM)Cytotoxicity (HEK-293)
This compound1.35 - 2.183.73 - 4.00Low
Other Derivative A1.54.5Moderate
Other Derivative B0.93.0Low

Q & A

Basic: What are the recommended synthetic routes and characterization methods for this compound?

Answer:
The synthesis of this benzamide derivative typically involves multi-step reactions. A common approach includes:

  • Step 1: Coupling a pyrazinyl-pyrazole ethylamine intermediate with 2-(trifluoromethoxy)benzoyl chloride in pyridine or DMF under reflux (yield: ~80–85%) .
  • Step 2: Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane) and recrystallization (e.g., methanol/ether) to obtain high-purity crystals .

Characterization:

  • IR Spectroscopy: Confirm amide C=O stretches (~1650 cm⁻¹) and pyrazine/pyrazole ring vibrations (1500–1600 cm⁻¹) .
  • NMR: Use 1H^1H NMR (CDCl₃ or DMSO-d₆) to verify trifluoromethoxy (-OCF₃) singlet (~δ 3.8–4.0 ppm) and pyrazine proton splitting patterns (δ 8.5–9.0 ppm) .
  • ESI-MS: Confirm molecular ion peaks (e.g., [M+H]⁺) with exact mass matching theoretical values (±0.5 Da) .

Advanced: How can conflicting bioactivity data from in vitro vs. in vivo assays be resolved?

Answer:
Discrepancies often arise due to metabolic instability or off-target effects. To address this:

  • Metabolic Profiling: Perform LC-MS/MS to identify metabolites (e.g., CYP450-mediated oxidation of the pyrazine ring) .
  • Orthogonal Assays: Use SPR (surface plasmon resonance) to validate target binding affinity (e.g., orexin receptors) alongside cell-based functional assays (e.g., Ca²⁺ flux) .
  • Structural Tuning: Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability, as seen in analogous benzamide derivatives .

Advanced: What computational and experimental methods are optimal for analyzing molecular conformation and stability?

Answer:

  • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···N interactions between pyrazole and pyrazine moieties) using SHELX software .
  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential surfaces and assess π-π stacking interactions .
  • Thermogravimetric Analysis (TGA): Evaluate thermal stability (decomposition >200°C suggests suitability for high-temperature applications) .

Basic: How to optimize reaction yields for large-scale synthesis?

Answer:

  • Catalyst Screening: Test Pd(OAc)₂ or CuI for coupling reactions; yields improve with ligand systems like Xantphos (e.g., from 56% to 75%) .
  • Solvent Optimization: Use polar aprotic solvents (DMF or DMSO) for amide bond formation, ensuring <5% water content to minimize hydrolysis .
  • Workup Strategies: Employ liquid-liquid extraction (e.g., ethyl acetate/brine) to remove unreacted acyl chloride intermediates .

Advanced: How to design experiments for structure-activity relationship (SAR) studies?

Answer:

  • Core Modifications: Synthesize analogs with:
    • Pyrazine replacements: Swap with pyrimidine or triazine to assess π-stacking effects .
    • Trifluoromethoxy substitutions: Replace with -OCF₂H or -SCF₃ to compare lipophilicity (logP) and target engagement .
  • Biological Testing:
    • In vitro: Dose-response curves (IC₅₀) against recombinant receptors (e.g., orexin-1R) .
    • In vivo: Pharmacokinetic profiling (t₁/₂, AUC) in rodent models to correlate SAR with bioavailability .

Advanced: How to address discrepancies between elemental analysis and spectroscopic data?

Answer:

  • Cross-Validation: Repeat combustion analysis (C, H, N) with ≥3 replicates to rule out hygroscopicity or solvent retention .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., deviation <2 ppm) to detect trace impurities .
  • 2D NMR (HSQC/HMBC): Resolve ambiguous peaks (e.g., overlapping pyrazole and benzamide signals) .

Basic: What are the best practices for purity assessment?

Answer:

  • HPLC: Use a C18 column (ACN/water gradient) with UV detection (λ = 254 nm); purity >98% requires baseline separation of all peaks .
  • Melting Point: Compare with literature values (±2°C); sharp melting ranges (<1°C) indicate homogeneity .
  • TLC Monitoring: Track reactions using silica plates (ethyl acetate:hexane = 1:1) and UV/iodine visualization .

Advanced: How to determine potential biological targets using computational methods?

Answer:

  • Molecular Docking: Use AutoDock Vina to screen against protein databases (e.g., PDB ID: 4ZJ8 for orexin receptors) . Focus on binding poses with hydrogen bonds to pyrazine nitrogen and hydrophobic interactions with -OCF₃ .
  • Pharmacophore Modeling: Define features (e.g., hydrogen bond acceptors, aromatic rings) using Schrödinger Phase to align with known antagonists .
  • MD Simulations: Run 100-ns trajectories (AMBER force field) to assess binding stability (RMSD <2 Å) .

Advanced: What strategies mitigate crystallization challenges during purification?

Answer:

  • Seeding: Introduce microcrystals of the pure compound to induce nucleation .
  • Solvent Pair Screening: Test combinations (e.g., CH₃OH/CHCl₃) to optimize polarity for slow evaporation .
  • Temperature Gradients: Cool hot saturated solutions at 0.5°C/min to grow larger, defect-free crystals .

Advanced: How to analyze intermolecular interactions in the solid state?

Answer:

  • Hirshfeld Surfaces: Use CrystalExplorer to map close contacts (e.g., C–H···O, N–H···F) and quantify interaction percentages .
  • Powder XRD: Compare experimental patterns with Mercury-simulated data to confirm phase purity .
  • TGA-DSC: Correlate thermal events (e.g., melting, decomposition) with loss of solvate molecules .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.